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Compound of Interest

Compound Name: SID 24785302

CAS No.: 378197-09-2

Cat. No.: B12858318

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: ML210 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a

key enzyme involved in the prevention of lipid peroxidation and a crucial regulator of

ferroptosis, a form of iron-dependent programmed cell death. In the context of pancreatic

cancer, a malignancy characterized by high levels of oxidative stress and resistance to

conventional therapies, targeting GPX4 with ML210 presents a promising therapeutic strategy.

This document provides detailed application notes and protocols for the use of ML210 in

pancreatic cancer research, focusing on its role in inhibiting cell migration, suppressing the

epithelial-mesenchymal transition (EMT), and its synergistic effects with chemotherapy.

Mechanism of Action
ML210 covalently binds to the selenocysteine residue in the active site of GPX4, inactivating

the enzyme.[1] This inhibition leads to an accumulation of lipid reactive oxygen species (ROS)

and subsequent lipid peroxidation, which can trigger ferroptosis. In pancreatic ductal

adenocarcinoma (PDAC) cells, particularly those with KRAS mutations, ML210 has been

shown to increase the concentration of oxidized lipids.[1] Interestingly, at low concentrations,
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ML210 can suppress cell migration and EMT without inducing significant cell death, suggesting

a nuanced role beyond the direct induction of ferroptosis.[1]

Data Presentation
Table 1: Effect of ML210 on Pancreatic Cancer Cell
Viability

Cell Line Treatment
Concentration
(µM)

Effect on Cell
Viability

Citation

PANC-1 ML210 Up to 10

No significant

cell death

observed.

[1]

PANC-1

ML210 +

Gemcitabine (3

mg/L)

Up to 0.3

No significant

cell death

observed.

[1]

Note: ML210 at low concentrations does not typically induce cytotoxic effects in pancreatic

cancer cells. Instead, its primary impact is on cell migration and EMT. Higher concentrations or

specific cellular contexts may be required to induce ferroptosis.

Table 2: Effect of ML210 on Protein Expression in
Pancreatic Cancer Cells
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Cell Line Treatment

Vimentin
Expression
(Fold Change
vs. Control)

GPX4
Expression
(Fold Change
vs. Control)

Citation

PANC-1

Gemcitabine (3

mg/L) + ML210

(0.025 µM)

~0.8 ~0.9 [1]

PANC-1

Gemcitabine (3

mg/L) + ML210

(0.05 µM)

~0.7 ~0.8 [1]

PANC-1

Gemcitabine (3

mg/L) + ML210

(0.1 µM)

~0.6 ~0.7 [1]

PANC-1

Gemcitabine (3

mg/L) + ML210

(0.3 µM)

~0.5 ~0.6 [1]

MiaPaCa-2

Gemcitabine (3

mg/L) + ML210

(0.025 µM)

~0.9 ~0.9 [2]

MiaPaCa-2

Gemcitabine (3

mg/L) + ML210

(0.05 µM)

~0.8 ~0.8 [2]

MiaPaCa-2

Gemcitabine (3

mg/L) + ML210

(0.1 µM)

~0.7 ~0.7 [2]

MiaPaCa-2

Gemcitabine (3

mg/L) + ML210

(0.2 µM)

~0.6 ~0.6 [2]

Table 3: Effect of ML210 on Pancreatic Cancer Cell
Migration
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Cell Line Treatment
% Migrated Cells
(Normalized to
Control)

Citation

PANC-1 Gemcitabine (3 mg/L) ~120% [1]

PANC-1
Gemcitabine (3 mg/L)

+ ML210 (0.025 µM)
~80% [1]

PANC-1
Gemcitabine (3 mg/L)

+ ML210 (0.05 µM)
~60% [1]

PANC-1
Gemcitabine (3 mg/L)

+ ML210 (0.1 µM)
~40% [1]

PANC-1
Gemcitabine (3 mg/L)

+ ML210 (0.3 µM)
~20% [1]

MiaPaCa-2 Gemcitabine (3 mg/L) ~130% [2]

MiaPaCa-2
Gemcitabine (3 mg/L)

+ ML210 (0.025 µM)
~90% [2]

MiaPaCa-2
Gemcitabine (3 mg/L)

+ ML210 (0.05 µM)
~70% [2]

MiaPaCa-2
Gemcitabine (3 mg/L)

+ ML210 (0.1 µM)
~50% [2]

MiaPaCa-2
Gemcitabine (3 mg/L)

+ ML210 (0.2 µM)
~30% [2]

Table 4: Effect of ML210 on Lipid Peroxidation in
Pancreatic Cancer Cells
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Cell Line Treatment

Fold Increase in
BODIPY-C11
Positive Cells (vs.
Control)

Citation

PANC-1 ML210 (0.25 µM) ~2.5 [1]

PANC-1
Gemcitabine (3 mg/L)

+ ML210 (0.1 µM)
~3.0 [1]

Experimental Protocols
Cell Viability Assay
This protocol is for determining the effect of ML210 on the viability of pancreatic cancer cells

using a standard MTT or similar colorimetric assay.

Materials:

Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)

Complete culture medium (e.g., DMEM with 10% FBS)

ML210 (stock solution in DMSO)

Gemcitabine (optional, for combination studies)

96-well plates

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

DMSO

Microplate reader

Procedure:

Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well

and incubate for 24 hours.
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Prepare serial dilutions of ML210 in complete culture medium. For combination studies, also

prepare solutions containing a fixed concentration of gemcitabine with serial dilutions of

ML210.

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include

wells with vehicle control (DMSO) and untreated controls.

Incubate the plate for 48-72 hours.

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan

crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis for Vimentin and GPX4
This protocol describes the detection of changes in vimentin and GPX4 protein expression

following treatment with ML210.

Materials:

Pancreatic cancer cells

ML210 and Gemcitabine

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-vimentin, anti-GPX4, anti-β-actin (loading control)

HRP-conjugated secondary antibodies

ECL chemiluminescence substrate

Imaging system

Procedure:

Seed cells in 6-well plates and treat with ML210 and/or gemcitabine for 48 hours.[2]

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane again and detect the protein bands using an ECL substrate and an

imaging system.

Quantify the band intensities using image analysis software and normalize to the loading

control.

Transwell Cell Migration Assay
This protocol is used to assess the effect of ML210 on the migratory capacity of pancreatic

cancer cells.[1]

Materials:

Pancreatic cancer cells
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Serum-free and serum-containing culture medium

ML210 and Gemcitabine

Transwell inserts with 8.0 µm pore size for 24-well plates

Cotton swabs

Methanol for fixation

Crystal violet staining solution

Procedure:

Culture pancreatic cancer cells to ~80% confluency.

Treat cells with ML210 and/or gemcitabine for 24 hours.[1]

Harvest the treated cells and resuspend them in serum-free medium at a concentration of 2

x 10^5 cells/mL.[1]

Add 750 µL of medium containing 10% FBS to the lower chamber of the 24-well plate.[1]

Place the Transwell inserts into the wells and seed 2 x 10^5 cells in 200 µL of serum-free

medium into the upper chamber of each insert.[1]

Incubate for 24 hours at 37°C.[1]

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

Fix the migrated cells on the lower surface of the membrane with cold methanol for 15

minutes.[1]

Stain the cells with crystal violet for 15 minutes.[1]

Gently wash the inserts with water and allow them to air dry.

Count the number of migrated cells in several random fields under a microscope.
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Lipid Peroxidation Assay using BODIPY 581/591 C11
This protocol measures the extent of lipid peroxidation in cells treated with ML210 using the

fluorescent probe BODIPY 581/591 C11.[1]

Materials:

Pancreatic cancer cells

ML210 and Gemcitabine

BODIPY 581/591 C11 probe (stock solution in DMSO)

Flow cytometer

Procedure:

Seed 2 x 10^5 PANC-1 cells and incubate for 24 hours.[1]

Treat the cells with the desired concentrations of ML210 and/or gemcitabine for 24 hours. A

positive control such as tert-butyl hydroperoxide (tBHP) can be used.[1]

Wash the cells with PBS.

Add 10 µM of BODIPY 581/591 C11 to the cells and incubate for 30 minutes at 37°C.[1]

Harvest the cells, wash with PBS, and resuspend in FACS buffer.

Analyze the cells using a flow cytometer. The oxidized probe emits green fluorescence, while

the reduced form emits red fluorescence.

Quantify the percentage of cells with high green fluorescence (BODIPY-C11 positive) to

determine the level of lipid peroxidation.

Visualizations
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ML210 Mechanism of Action
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Caption: Signaling pathway of ML210 in pancreatic cancer cells.
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Experimental Workflow: Cell Migration Assay
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Caption: Workflow for the Transwell cell migration assay.

Logical Relationship: ML210 and Gemcitabine Synergy
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Caption: Synergistic effect of ML210 and Gemcitabine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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